1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Description
1-{1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted at the 1-position with a (2-methylphenyl)methyl group and at the 2-position with a propan-1-ol moiety. Benzimidazoles are heterocyclic compounds with broad applications in medicinal chemistry, including anticancer, antimicrobial, and antifungal activities . The propanol substituent likely enhances solubility and hydrogen-bonding capacity, while the aromatic (2-methylphenyl) group may influence lipophilicity and receptor binding.
Properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-17(21)18-19-15-10-6-7-11-16(15)20(18)12-14-9-5-4-8-13(14)2/h4-11,17,21H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSOKZPFZVUEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzyl chloride with 1H-1,3-benzodiazole under basic conditions to form the intermediate product. This intermediate is then subjected to a Grignard reaction with propanal to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-{1-[(2-Hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol
- Structure: Features a benzimidazole core with a (2-hydroxyphenyl)methyl group at position 1 and a phenol group at position 2.
- Molecular Formula : C20H16N2O2
- Molecular Weight : 316.35 g/mol
- Higher molecular weight due to additional aromatic substituents.
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol
- Structure: Substituted at position 2 with an amino-propanol group.
- Molecular Formula : C10H13N3O
- Molecular Weight : 191.23 g/mol
- Key Differences: The amino group replaces the (2-methylphenyl)methyl substituent, reducing steric bulk and altering electronic properties. Lower molecular weight and simpler structure may improve synthetic accessibility.
Albendazole Sulphone
- Structure : Benzimidazole core with a propane-sulfonyl group and carbamate substituent.
- Molecular Formula : C12H15N3O4S
- Molecular Weight : 297.33 g/mol
- Key Differences: The sulfonyl group increases electronegativity and metabolic stability compared to the propanol group. Structural complexity may enhance antifungal activity, as seen in related triazole derivatives .
Schiff Base-Linked 1,2,3-Triazole Derivatives (Compounds 74 and 75)
- Structure : Triazole cores with fluorophenyl or chlorophenyl substituents.
- Molecular Formula :
- Compound 74: C19H17FN4O2
- Compound 75: C19H17ClN4O2
- Fluorine and chlorine atoms enhance cytotoxicity via halogen bonding.
- Research Findings :
Data Table: Structural and Molecular Comparisons
Biological Activity
Chemical Structure and Properties
The chemical structure of 1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be summarized as follows:
- Molecular Formula : C_{15}H_{17}N_{3}
- Molecular Weight : 237.30 g/mol
- CAS Number : 141472-90-4
The presence of the benzodiazole moiety in the structure contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing benzodiazole structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
In a study conducted on various cancer cell lines, the compound demonstrated potent cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the low micromolar range, indicating strong efficacy against cancer cells. The study highlighted that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it exhibits significant antibacterial and antifungal activities.
Research Findings: Antimicrobial Efficacy
A comparative analysis against standard antibiotics revealed that the compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.
Neuroprotective Effects
The neuroprotective potential of benzodiazole derivatives has also been explored. The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.
The neuroprotective effects are thought to be mediated through the modulation of antioxidant enzyme activities and inhibition of inflammatory pathways. In vitro studies indicated a reduction in reactive oxygen species (ROS) levels in neuronal cultures treated with the compound.
Data Summary Table
| Biological Activity | Mechanism | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Apoptosis induction | Low micromolar | [Research Study 1] |
| Antimicrobial | Inhibition of bacterial growth | Comparable to antibiotics | [Research Study 2] |
| Neuroprotective | Modulation of oxidative stress | Significant reduction in ROS | [Research Study 3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
